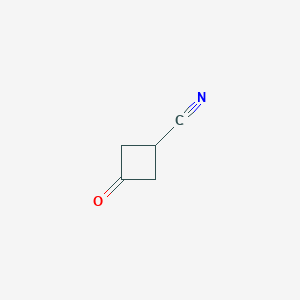
2-(Pyridin-2-ylamino)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a chemical compound with the formula C7H9ClN2O2 . It is also known as 2-pyridyl glycine hydrochloride. This compound has shown significant biological activities, making it a promising candidate in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is 188.61 g/mol . The InChIKey is XRAAFIOLROVVAW-UHFFFAOYSA-N . The compound has a topological polar surface area of 62.2 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . These derivatives have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), with some compounds presenting better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Collagen Inhibition
Further studies on the anti-fibrosis activity of these compounds have shown that they effectively inhibit the expression of collagen . The content of hydroxyproline in cell culture medium in vitro was also significantly reduced, indicating potential for these compounds to be developed into novel anti-fibrotic drugs .
Pharmacological Activities
The pyrimidine moiety, which is a part of the structure of these compounds, exhibits a wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . This suggests that 2-(Pyridin-2-ylamino)acetic acid hydrochloride could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Pyrimidine derivatives are also known for their antiviral properties . This opens up another potential application for 2-(Pyridin-2-ylamino)acetic acid hydrochloride in the field of antiviral drug development.
Antitumor Activity
Another significant application of pyrimidine derivatives is their use as antitumor agents . This suggests that 2-(Pyridin-2-ylamino)acetic acid hydrochloride could potentially be used in cancer research and treatment.
Propriétés
IUPAC Name |
2-(pyridin-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCOQUFHSOFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557805 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylamino)acetic acid hydrochloride | |
CAS RN |
112656-88-9 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)


![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)






